Cas no 951885-89-5 (Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate)

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is a synthetic organic compound featuring a ketone-functionalized heptanoate backbone with a 3-(N,N-dimethylamino)phenyl substituent. This structure imparts versatility in applications such as intermediates for pharmaceuticals or agrochemicals, where its reactive carbonyl and ester groups facilitate further derivatization. The dimethylamino group enhances solubility in polar solvents and may influence electronic properties, making it useful in coordination chemistry or as a ligand precursor. Its well-defined molecular architecture ensures consistent reactivity, while the ethyl ester moiety offers stability under standard handling conditions. The compound is typically characterized by NMR and mass spectrometry for purity verification.
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate structure
951885-89-5 structure
Product Name:Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
CAS No:951885-89-5
MF:C17H25NO3
MW:291.385305166245
MDL:MFCD09801902
CID:4722068
Update Time:2025-05-26

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 7-[3-(N,N-DIMETHYLAMINO)PHENYL]-7-OXOHEPTANOATE
    • Ethyl 7-(3-(dimethylamino)phenyl)-7-oxoheptanoate
    • 7699e
    • Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
    • MDL: MFCD09801902
    • Inchi: 1S/C17H25NO3/c1-4-21-17(20)12-7-5-6-11-16(19)14-9-8-10-15(13-14)18(2)3/h8-10,13H,4-7,11-12H2,1-3H3
    • InChI Key: FKTHVLUWUKYTPM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)N(C)C)CCCCCC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 328
  • Topological Polar Surface Area: 46.6

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Pricemore >>

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abcr
AB368071-1 g
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate, 97%; .
951885-89-5 97%
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Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate Suppliers

Amadis Chemical Company Limited
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(CAS:951885-89-5)Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Order Number:A1194442
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:24
Price ($):283.0
Email:sales@amadischem.com

Additional information on Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate (CAS No. 951885-89-5): A Comprehensive Overview

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate, a compound with the chemical identifier CAS No. 951885-89-5, has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, characterized by its Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate moiety, represents a promising candidate for further exploration in drug discovery and development.

The molecular structure of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate consists of a heptanoate backbone modified with an N,N-dimethylamino substituent on a phenyl ring, which is further connected to a 7-oxoheptanoic acid derivative. This unique configuration suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemistry investigations.

Recent studies have highlighted the compound's potential in modulating various biological pathways. The presence of the N,N-dimethylamino group enhances its solubility and bioavailability, which are critical factors in drug design. Additionally, the phenyl ring and oxoheptanoic acid moiety may contribute to its binding affinity with specific enzymes or receptors, thereby influencing its pharmacological effects.

In the realm of drug development, Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has been investigated for its potential role in treating neurological disorders. The N,N-dimethylamino group is known to interact with neurotransmitter systems, suggesting that this compound could modulate synaptic activity. Preliminary in vitro studies have demonstrated its ability to influence the release and reuptake of key neurotransmitters, which could have therapeutic implications for conditions such as depression and anxiety.

The compound's structural similarity to known pharmacologically active agents has also sparked interest in its potential as a lead molecule for the development of novel therapeutics. By leveraging computational chemistry and high-throughput screening techniques, researchers have identified derivatives of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate that exhibit enhanced potency and selectivity. These findings underscore the importance of structure-activity relationships in optimizing drug candidates.

Furthermore, Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Studies have shown that compounds with similar structural features can inhibit key inflammatory pathways by modulating cytokine production and immune cell function. The N,N-dimethylamino group and phenyl ring in Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate may play a crucial role in these interactions, making it a valuable candidate for further investigation.

The synthesis of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into its structural features that contribute to its biological activity.

The pharmacokinetic profile of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and safety profile. Preclinical studies have begun to unravel these aspects, providing valuable data on its bioavailability and metabolic stability. These findings are crucial for guiding clinical trials and optimizing dosing regimens.

One of the most compelling aspects of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is its potential as a scaffold for drug discovery. By modifying specific parts of its structure, researchers can generate libraries of derivatives with tailored properties. This approach has led to the identification of several compounds with improved pharmacological profiles compared to the parent molecule. Such discoveries highlight the importance of innovative drug design strategies in addressing unmet medical needs.

The future prospects for Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. As our understanding of biological systems continues to evolve, compounds like Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate will play a pivotal role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:951885-89-5)Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
A1194442
Purity:99%
Quantity:1g
Price ($):283.0
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